N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium
Description
N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium is a complex organic compound with a unique structure that includes multiple functional groups
Properties
CAS No. |
61532-99-8 |
|---|---|
Molecular Formula |
C10H20NO4+ |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
diethyl-bis(2-methoxy-2-oxoethyl)azanium |
InChI |
InChI=1S/C10H20NO4/c1-5-11(6-2,7-9(12)14-3)8-10(13)15-4/h5-8H2,1-4H3/q+1 |
InChI Key |
QEZXRUJNTAKMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium typically involves multiple steps, including the introduction of methoxy and oxo groups, as well as the formation of the aminium structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting oxo groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo groups, while reduction could produce hydroxyl groups. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium include other aminium compounds with different substituents and functional groups. These compounds may share some properties but differ in their specific applications and effects.
Uniqueness
What sets N,N-Diethyl-2-methoxy-N-(2-methoxy-2-oxoethyl)-2-oxoethan-1-aminium apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
